

Javanicin: A Technical Guide to its Discovery, Biosynthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Javanicin, a bioactive naphthoquinone. The document details its discovery and origin, biosynthetic pathway, experimental protocols for its isolation and characterization, and its mechanism of action, with a focus on its antibacterial properties. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.

Note on Nomenclature: The scientific literature predominantly refers to this compound as "Javanicin." While the query specified "**Javanicin C**," this appears to be a less common or potentially inaccurate designation. This guide will use the standard name, Javanicin.

Discovery and Origin

Javanicin was first isolated in 1947 by H.R.V. Arnstein and A.H. Cook from the fungus Fusarium javanicum.[1][2] It is a pigmented secondary metabolite, contributing to the reddish color of the producing organism's cultures. Subsequently, Javanicin has been isolated from other species of the Fusarium genus, including Fusarium solani.[3]

A significant discovery in the origin of Javanicin was its isolation from Chloridium sp., an endophytic fungus residing in the roots of the neem tree (Azadirachta indica).[4][5][6] This finding highlights the role of endophytes as producers of bioactive compounds and suggests a potential symbiotic relationship where Javanicin may offer protection to the host plant against pathogens.[4][5]



Physicochemical Properties of Javanicin

Javanicin is a highly functionalized naphthoquinone with the chemical formula C₁₅H₁₄O₆.[3][7] Its structure has been elucidated using standard spectroscopic methods and confirmed by X-ray crystallography.[4][5]

| Property | Value | Reference |
|--------------------------------------|-----------------------|-----------|
| Molecular Formula | C15H14O6 | [3][7] |
| Molecular Weight | 290.27 g/mol | [7] |
| Appearance | Reddish crystals | [5] |
| Decomposition Temperature | 206–210°C | [5] |
| UV Absorption Peaks (in Methanol) | 237, 300, 472, 500 nm | [5] |
| CAS Number | 476-45-9 | [7] |

Biosynthesis of Javanicin

The biosynthesis of Javanicin in molds proceeds via the acetate-polymalonate pathway.[8] Early studies utilizing radiolabeled precursors in Fusarium javanicum cultures elucidated the origin of the carbon skeleton and the methoxyl group.

The naphthoquinone ring system is formed from the condensation of acetate and malonate units. The methoxyl group is derived from the methyl group of methionine.[8] The C-methyl group attached to the ring is formed by the reduction of a carboxyl group from an acetate precursor.[8]

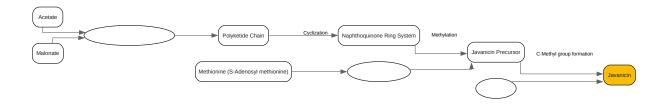
Quantitative Data from Radiolabeling Experiments

The following table summarizes the percentage incorporation of radiolabeled precursors into Javanicin when added to the growth medium of Fusarium javanicum.[8]



| Precursor | Percentage Incorporation |
|--------------------|--------------------------|
| [Me-14C]methionine | 0.83% |
| [1-14C]acetate | 0.70% |
| [2-14C]malonate | 0.07% |

Biosynthetic Pathway of Javanicin



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Caption: Biosynthetic pathway of Javanicin from primary metabolites.

Experimental Protocols Isolation and Purification of Javanicin from Chloridium sp.

This protocol is adapted from the methodology described for the isolation of Javanicin from the endophytic fungus Chloridium sp.[5]

- Fungal Culture: Chloridium sp. is cultured in 1 L of Potato Dextrose Broth (PDB) in 2 L flasks at 25°C for 4 weeks in still culture.
- Extraction:
 - The fungal mats are removed by filtration.



- The culture fluid is extracted twice with equal volumes of ethyl acetate.
- The ethyl acetate fractions are combined and dried by flash evaporation.
- · Chromatographic Purification:
 - The crude extract is dissolved in a minimal volume of methylene chloride.
 - The solution is subjected to silica gel column chromatography (3 x 30 cm column).
 - The column is eluted with a suitable solvent system to separate the components.
 - Fractions containing Javanicin are identified by thin-layer chromatography (TLC) and pooled.
 - A second silica gel chromatography step is performed for further purification if necessary.
- Crystallization:
 - The purified Javanicin is dissolved in a 1:1 (v/v) solution of methanol and acetone.
 - The solution is allowed to evaporate slowly at 4°C to yield reddish crystals of Javanicin.

Structure Elucidation

The chemical structure of Javanicin has been determined and confirmed using a combination of the following techniques:[4][5]

- High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the carbon-hydrogen framework and the connectivity of atoms.
- UV-Visible Spectroscopy: To identify the chromophore system characteristic of naphthoquinones.
- X-ray Crystallography: To provide the definitive three-dimensional structure of the molecule in its crystalline state.



Investigation of Javanicin Biosynthesis using Radiolabeled Precursors

This protocol is based on the methodology used to study the biosynthesis of Javanicin in Fusarium javanicum.[8]

- Culture and Precursor Feeding:
 - Fusarium javanicum is grown in a suitable liquid medium.
 - Radiolabeled precursors (e.g., [Me-14C]methionine, [1-14C]acetate, [2-14C]malonate) are added to the growth medium at a specific stage of fungal growth.
 - The cultures are incubated for a further period to allow for the incorporation of the labeled precursors into Javanicin.
- Isolation of Labeled Javanicin:
 - Javanicin is extracted and purified from the fungal culture as described in section 4.1.
 - The purity of the isolated Javanicin is confirmed.
- Measurement of Radioactivity:
 - The specific radioactivity of the purified Javanicin is determined using a scintillation counter.
 - The percentage incorporation of the radiolabeled precursor is calculated.
- Degradation Studies:
 - To determine the position of the radiolabels within the Javanicin molecule, chemical degradation reactions are performed. These may include:
 - Zeisel reaction: To determine the radioactivity in the methoxyl group.
 - Kuhn-Roth oxidation: To determine the radioactivity in C-methyl groups.



- Reaction with sodium hypoiodite: To degrade specific side chains.
- The radioactivity of the degradation products is measured to map the biosynthetic origins of the different parts of the Javanicin molecule.

Biological Activity and Mechanism of Action

Javanicin exhibits a range of biological activities, with its antibacterial properties being the most studied. It shows notable activity against Gram-negative bacteria, particularly species of Pseudomonas.[4][9]

Antibacterial Activity of Javanicin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Javanicin against various microorganisms.

| Test Organism | MIC (μg/mL) | Reference |
|-------------------------|-------------|-----------|
| Pseudomonas aeruginosa | 2 | [9] |
| Pseudomonas fluorescens | 2 | [9] |
| Candida albicans | 20-40 | [9] |
| Escherichia coli | 20-40 | [9] |
| Bacillus sp. | 20-40 | [9] |
| Fusarium oxysporum | 20-40 | [9] |

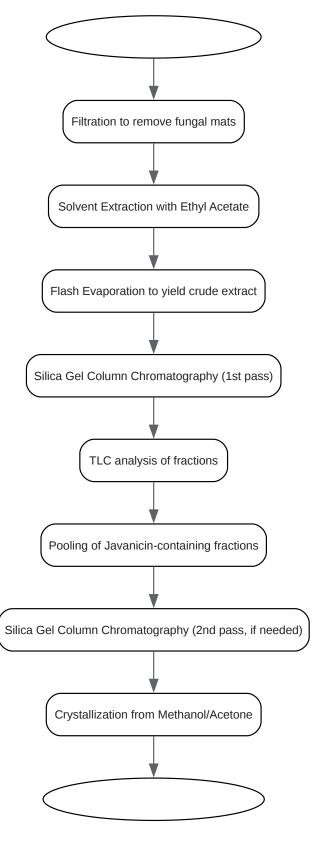
Mechanism of Action

The primary mechanism of action of Javanicin involves the inhibition of key metabolic enzymes. It has been shown to inhibit the anaerobic decarboxylation of pyruvate, a crucial step in energy metabolism.[3] This inhibition is a result of a direct reaction with the coenzyme thiamine pyrophosphate (TPP), which is essential for the function of pyruvate decarboxylase.[3] Additionally, Javanicin inhibits the oxidative decarboxylation of α -ketoglutarate, another vital process in cellular respiration.[3]



Visualizations

Experimental Workflow for Javanicin Isolation

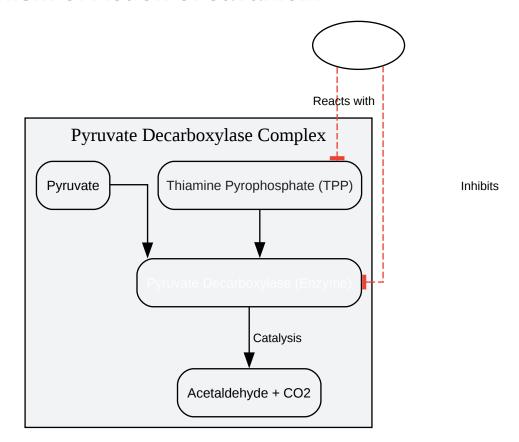




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Caption: Experimental workflow for the isolation and purification of Javanicin.

Mechanism of Action of Javanicin



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Caption: Inhibition of pyruvate decarboxylase by Javanicin.

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